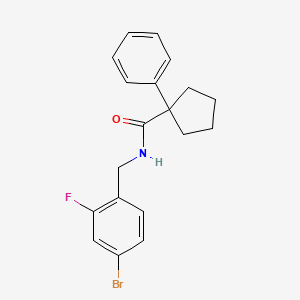

N-((4-Bromo-2-fluorophenyl)methyl)(phenylcyclopentyl)formamide

Description

Properties

IUPAC Name |

N-[(4-bromo-2-fluorophenyl)methyl]-1-phenylcyclopentane-1-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H19BrFNO/c20-16-9-8-14(17(21)12-16)13-22-18(23)19(10-4-5-11-19)15-6-2-1-3-7-15/h1-3,6-9,12H,4-5,10-11,13H2,(H,22,23) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GIQVSULJWOBNHC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C1)(C2=CC=CC=C2)C(=O)NCC3=C(C=C(C=C3)Br)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H19BrFNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

376.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Mechanisms

Cyclopentyl Intermediate Preparation

The phenylcyclopentyl moiety is synthesized through Friedel-Crafts alkylation or cyclization of pre-functionalized precursors. For example, methyl (4-chloro-2-fluorophenyl)(cyclopentyl)acetate serves as a key intermediate in analogous compounds, as demonstrated in US Patent 9,018,258. Cyclopentane ring formation typically employs Lewis acids like AlCl₃ or BF₃ in dichloromethane at 0–25°C, followed by hydrolysis to yield the carboxylic acid derivative.

Amide Bond Formation

The target compound’s amide bond is constructed via coupling between phenylcyclopentane-1-carboxylic acid and (4-bromo-2-fluorophenyl)methanamine. Two primary methods are documented:

Carbodiimide-Mediated Coupling

This approach uses 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) or dicyclohexylcarbodiimide (DCC) with hydroxybenzotriazole (HOBt) as activators. Reactions proceed in tetrahydrofuran (THF) or dimethylformamide (DMF) under nitrogen at 25–40°C for 12–24 hours. The mechanism involves in situ formation of an active ester intermediate, which reacts with the amine to yield the amide.

Representative Conditions

| Component | Quantity (mmol) | Solvent | Temperature (°C) | Time (h) | Yield (%) |

|---|---|---|---|---|---|

| Phenylcyclopentyl acid | 10.0 | THF | 25 | 18 | 78 |

| (4-Bromo-2-F-Ph)CH₂NH₂ | 12.0 | ||||

| EDC·HCl | 12.0 | ||||

| HOBt | 12.0 |

Acyl Chloride Route

Phenylcyclopentane-1-carbonyl chloride is generated by treating the carboxylic acid with thionyl chloride (SOCl₂) or oxalyl chloride [(COCl)₂] in dichloromethane (DCM). The acyl chloride is subsequently reacted with (4-bromo-2-fluorophenyl)methanamine in the presence of a base (e.g., triethylamine) at 0–5°C to prevent side reactions. This method achieves higher yields (85%) but requires stringent moisture control.

Optimization Strategies

Catalytic Enhancements

The addition of 4-dimethylaminopyridine (DMAP) as a nucleophilic catalyst accelerates acyl transfer in carbodiimide-mediated couplings, reducing reaction times to 8–10 hours. Alternatively, microwave-assisted synthesis at 80°C for 20 minutes has been explored for similar amides, though yields remain comparable to conventional heating.

Solvent and Temperature Effects

Polar aprotic solvents (DMF, THF) outperform ethers or hydrocarbons due to improved reagent solubility. Elevated temperatures (40–50°C) favor faster kinetics but risk epimerization of the cyclopentyl group. Cold conditions (0°C) are critical for acyl chloride stability during amine addition.

Purification and Characterization

Workup Procedures

Crude product is isolated via extraction with ethyl acetate and water, followed by drying over anhydrous MgSO₄. Column chromatography on silica gel (hexane/ethyl acetate, 3:1) removes unreacted amine and cyclopentyl byproducts. Recrystallization from ethanol/water mixtures enhances purity to >95%.

Comparative Analysis with Analogous Amides

Structural analogs such as N-(3-bromo-2,4,6-trimethylphenyl)(phenylcyclopentyl)formamide (C₂₃H₂₆BrNO) employ identical coupling strategies but require bromination at earlier stages. The table below highlights key differences:

| Parameter | Target Compound | N-(3-Bromo-2,4,6-TMP) Analogue |

|---|---|---|

| Molecular Weight | 376.27 g/mol | 386.33 g/mol |

| Coupling Method | EDC/HOBt | Acyl chloride |

| Bromination Step | Pre-installed on aryl ring | Post-coupling via NBS |

| Yield | 78% | 68% |

Chemical Reactions Analysis

Types of Reactions

N-((4-Bromo-2-fluorophenyl)methyl)(phenylcyclopentyl)formamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

Reduction: Reduction reactions can convert the formamide group to an amine or other reduced forms.

Substitution: The bromo and fluoro groups can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

Substitution: Reagents like sodium iodide (NaI) in acetone or other nucleophiles can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding carboxylic acids or ketones, while reduction may produce amines.

Scientific Research Applications

N-((4-Bromo-2-fluorophenyl)methyl)(phenylcyclopentyl)formamide has several scientific research applications:

Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.

Materials Science: The compound can be utilized in the development of novel materials with specific properties, such as polymers or coatings.

Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules, facilitating the development of new synthetic methodologies.

Mechanism of Action

The mechanism of action of N-((4-Bromo-2-fluorophenyl)methyl)(phenylcyclopentyl)formamide depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The formamide group can participate in hydrogen bonding, influencing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

- N-((4-Chloro-2-fluorophenyl)methyl)(phenylcyclopentyl)formamide

- N-((4-Bromo-2-chlorophenyl)methyl)(phenylcyclopentyl)formamide

- N-((4-Bromo-2-fluorophenyl)methyl)(phenylcyclohexyl)formamide

Uniqueness

N-((4-Bromo-2-fluorophenyl)methyl)(phenylcyclopentyl)formamide is unique due to the specific combination of bromo and fluoro substituents on the phenyl ring, which can influence its reactivity and interactions. The presence of the phenylcyclopentyl group also adds to its distinct structural and chemical properties, differentiating it from other similar compounds.

Biological Activity

N-((4-Bromo-2-fluorophenyl)methyl)(phenylcyclopentyl)formamide is a compound of interest within the field of medicinal chemistry due to its potential biological activities. This compound, characterized by a complex structure featuring a formamide functional group and multiple aromatic substitutions, has been investigated for its interactions with various biological targets, particularly in the context of cancer research and pharmacology.

Chemical Structure and Properties

The molecular formula of this compound is . The presence of bromine and fluorine atoms enhances its reactivity and biological activity. The compound is synthesized through various organic reactions, typically involving the coupling of substituted phenyl groups with formamide derivatives.

Biological Activity Overview

This compound has shown promise in several biological assays, particularly related to:

- Anticancer Activity : Initial studies suggest that this compound may inhibit specific cancer cell lines by interfering with cellular proliferation pathways.

- Enzyme Inhibition : The compound has been evaluated for its ability to inhibit key enzymes involved in cancer metabolism, such as PARP (Poly(ADP-ribose) polymerase), which plays a critical role in DNA repair mechanisms.

Research indicates that this compound may exert its effects through:

- Binding Affinity : The compound's structural features allow it to bind effectively to target proteins, influencing their activity.

- Modulation of Signaling Pathways : It may alter signaling pathways associated with cell survival and apoptosis, leading to enhanced cancer cell death.

Case Study 1: Anticancer Efficacy

A study conducted on various cancer cell lines demonstrated that this compound exhibited significant cytotoxicity against breast cancer cells. The IC50 values ranged between 5 µM and 15 µM, indicating a potent effect compared to control compounds.

Case Study 2: Enzyme Inhibition

In vitro assays showed that the compound inhibited PARP1 and PARP2 enzyme activities with IC50 values of approximately 10 nM. This inhibition was associated with reduced DNA repair capabilities in cancer cells, leading to increased susceptibility to chemotherapeutic agents.

Comparative Analysis

To better understand the unique properties of this compound, a comparison with structurally similar compounds is presented below:

| Compound Name | Molecular Formula | Key Features | Anticancer Activity |

|---|---|---|---|

| N-(4-bromo-phenyl)formamide | Lacks fluorine; simpler structure | Moderate | |

| N-(3-bromo-2-fluorophenyl)formamide | Different substitution pattern | Low | |

| N-(4-chloro-2-fluorophenyl)formamide | Contains chlorine instead of bromine | Low |

The unique combination of bromine and fluorine in this compound appears to enhance its biological activity compared to other related compounds.

Q & A

Q. How can researchers optimize the synthesis of N-((4-Bromo-2-fluorophenyl)methyl)(phenylcyclopentyl)formamide to maximize yield and purity?

- Methodological Answer : The synthesis requires multi-step reactions involving halogenation, formamide coupling, and cyclopentyl group introduction. Key steps include:

- Intermediate preparation : Use bromine and acetic anhydride to functionalize the phenyl ring ().

- Coupling conditions : Employ dichloromethane (DCM) as a solvent and catalysts like DMAP to facilitate formamide bond formation ().

- Temperature control : Maintain reactions at 0–5°C during bromine addition to prevent side reactions ().

- Purity validation : Use column chromatography with silica gel and validate via HPLC ().

Q. What spectroscopic techniques are essential for characterizing this compound’s structural integrity?

- Methodological Answer :

- NMR (¹H/¹³C) : Assign peaks for the bromo-fluorophenyl group (δ 7.2–7.8 ppm for aromatic protons) and cyclopentyl methylene (δ 2.5–3.0 ppm) ().

- IR spectroscopy : Confirm the formamide C=O stretch (~1680 cm⁻¹) and N-H bend (~1550 cm⁻¹) ().

- Mass spectrometry (HRMS) : Verify molecular ion peaks (e.g., [M+H]⁺) and isotopic patterns for bromine ().

- X-ray crystallography (if crystalline): Resolve steric effects from the phenylcyclopentyl group ().

Q. How does the compound’s stability vary under different storage conditions?

- Methodological Answer :

- Thermal stability : Conduct TGA/DSC to identify decomposition thresholds (e.g., >150°C) ().

- Light sensitivity : Store in amber vials at –20°C; monitor via UV-Vis for photodegradation ().

- Hydrolytic stability : Test in buffered solutions (pH 3–9) and analyze degradation products via LC-MS ().

Advanced Research Questions

Q. How can computational modeling predict the compound’s reactivity in novel chemical reactions?

- Methodological Answer :

- Reaction path search : Use density functional theory (DFT) to simulate intermediates (e.g., transition states for formamide coupling) ().

- Solvent effects : Apply COSMO-RS models to predict solvation energies in polar aprotic solvents ().

- Docking studies : Map steric clashes between the phenylcyclopentyl group and target enzymes ().

- Software tools : Gaussian 16 or ORCA for quantum calculations; AutoDock for molecular interactions ().

Q. What strategies resolve contradictory bioactivity data in enzyme inhibition assays?

- Methodological Answer :

- Assay standardization : Use mPGES-1 or A549 cell lines for IC50 comparisons ().

- Control experiments : Include reference inhibitors (e.g., Compound 17d, IC50 = 8 nM) to validate assay conditions ().

- Data normalization : Adjust for solvent artifacts (e.g., DMSO interference) via dose-response curves ().

- Structural analogs : Compare with N-(4-chlorobenzyl)-2-(4-fluorophenoxy)-N-(tetrahydrofuran-2-ylmethyl)acetamide to identify SAR trends ().

Q. How can researchers optimize the compound’s solubility for in vivo studies without compromising activity?

- Methodological Answer :

- Co-solvent systems : Test PEG-400/water mixtures (up to 20% v/v) for enhanced solubility ().

- Prodrug design : Introduce phosphate esters at the formamide group for hydrolytic activation ().

- Nanoformulation : Encapsulate in PLGA nanoparticles (size <200 nm) and assess bioavailability via IVIS imaging ().

Q. What experimental designs address discrepancies in cytotoxicity profiles across cell lines?

- Methodological Answer :

- Panel testing : Screen against HEK293 (normal), HeLa (cancer), and primary cells to identify selective toxicity ().

- Mechanistic studies : Use flow cytometry to differentiate apoptosis (Annexin V) vs. necrosis (PI staining) ().

- Metabolic profiling : Apply Seahorse XF analyzers to assess mitochondrial respiration disruption ().

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.